Methyl methoxyacetate
Overview
Description
Methyl methoxyacetate, also known as methoxyacetic acid methyl ester, is an organic compound with the molecular formula CH₃OCH₂COOCH₃. It is a colorless liquid with a mild, pleasant odor. This compound is significant in various industrial applications, including its use as a gasoline and diesel fuel additive .
Mechanism of Action
Target of Action
Methyl methoxyacetate (MMAc) is a significant chemical product . It is primarily used as a gasoline and diesel fuel additive . It is also used as an intermediate in the production of pharmaceuticals, pesticides, and dyes .
Biochemical Pathways
Mmac is known to be involved in the carbonylation process of dmm
Pharmacokinetics
It is known that mmac is a volatile compound with a boiling point of 131℃ , which may influence its absorption and distribution in the body.
Result of Action
The primary result of MMAc’s action is the production of a gasoline and diesel fuel additive . This additive can improve the performance and efficiency of these fuels. In the pharmaceutical, pesticide, and dye industries, MMAc serves as an important intermediate compound .
Action Environment
The action of MMAc is influenced by several environmental factors. For instance, the carbonylation process of DMM to produce MMAc is affected by factors such as the source of DMM, reaction temperature, water content, pretreatment temperature, reaction pressure and time, and the ratio of CO to DMM . These factors can significantly influence the yield and selectivity of MMAc .
Biochemical Analysis
Biochemical Properties
Methyl methoxyacetate interacts with various enzymes and proteins in biochemical reactions. It is used in the preparation of 4-hydroxy-2-mercapto-5-methoxypyrimidine
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the conversion of dimethoxymethane (DMM) was 99.98% with 50.66% selectivity of this compound at 393 K, 6.0 MPa reaction pressure, with the ratio of CO to DMM of only 1.97/1
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl methoxyacetate can be synthesized through several methods:
Carbonylation Method: This involves the carbonylation of dimethoxymethane using carbon monoxide.
Substitution Method: Sodium methoxide and chloroacetic acid are used to synthesize methoxyacetic acid, which is then esterified with methanol to produce this compound.
Oxidation Method: Ethylene glycol monomethyl ether is oxidized to obtain methoxyacetic acid, which is subsequently esterified to yield this compound.
Industrial Production Methods: The industrial production of this compound primarily involves the carbonylation of dimethoxymethane. This process is highly efficient, with a conversion rate of 99.98% and a selectivity of 50.66% under optimal conditions . The reaction is conducted at a temperature of 393 K and a pressure of 6.0 MPa, with a CO to dimethoxymethane ratio of 1.97:1 .
Chemical Reactions Analysis
Methyl methoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce methoxyacetic acid.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Esterification: It can be esterified with different alcohols to form various esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles are employed.
Esterification: Acid catalysts like sulfuric acid are commonly used in esterification reactions.
Major Products:
Oxidation: Methoxyacetic acid.
Reduction: Methanol and other alcohols.
Substitution: Various substituted esters.
Esterification: Different esters depending on the alcohol used.
Scientific Research Applications
Methyl methoxyacetate has diverse applications in scientific research:
Biology: It serves as a reagent in biochemical assays and studies involving esterification reactions.
Medicine: It is utilized in the synthesis of pharmaceutical compounds, including certain drugs and active pharmaceutical ingredients.
Comparison with Similar Compounds
Methyl methoxyacetate can be compared with other similar compounds such as:
Ethyl methoxyacetate: Similar in structure but with an ethyl group instead of a methyl group. It has slightly different physical properties and reactivity.
Methyl acetate: Lacks the methoxy group, making it less reactive in certain substitution reactions.
Methoxyacetic acid: The acid form of this compound, which is more reactive in acid-base reactions.
Uniqueness: this compound’s unique combination of a methoxy group and an ester functional group makes it particularly versatile in organic synthesis. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, sets it apart from simpler esters like methyl acetate .
Properties
IUPAC Name |
methyl 2-methoxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-6-3-4(5)7-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMHDGWGLNLHMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074608 | |
Record name | Acetic acid, 2-methoxy-, methyl ester | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Acetic acid, 2-methoxy-, methyl ester | |
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Record name | Methyl methoxyacetate | |
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CAS No. |
6290-49-9 | |
Record name | Methyl methoxyacetate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=6290-49-9 | |
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Record name | Methyl methoxyacetate | |
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Record name | Methyl methoxyacetate | |
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Record name | Methyl methoxyacetate | |
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Record name | Acetic acid, 2-methoxy-, methyl ester | |
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Record name | METHYL METHOXYACETATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing methyl methoxyacetate?
A1: Several methods have been explored for MMAc synthesis, with carbonylation reactions emerging as a prominent route:
- Carbonylation of Dimethoxymethane (DMM): This vapor-phase reaction utilizes acidic zeolites, such as Faujasite (FAU), under relatively mild conditions (3 atm CO pressure) to achieve high selectivity towards MMAc [, , , ].
- Liquid-phase Carbonylation of DMM: This method employs heteropoly acids (HPAs) as catalysts and requires higher CO pressures to dissolve the gas in the liquid phase [, ].
- Formaldehyde Carbonylation: This method, once used commercially, requires high CO pressures and often suffers from low selectivity due to competing Cannizzaro disproportionation reactions [].
Q2: What factors influence the selectivity of dimethoxymethane carbonylation towards MMAc?
A2: Research indicates that several factors can impact the selectivity of DMM carbonylation:
- Catalyst Choice: Zeolites with larger pore sizes, such as FAU, exhibit higher selectivity compared to zeolites with smaller pores (e.g., MFI, MOR, BEA) due to minimized DMM disproportionation [, , ].
- Si/Al Ratio: Increasing the Si/Al ratio in zeolite catalysts, like FAU and MFI, leads to higher turnover frequency for MMAc formation, suggesting that closer proximity of acid sites may hinder the reaction [].
- CO/DMM Ratio: Operating at high CO to DMM feed ratios minimizes DMM disproportionation, a competing reaction that reduces MMAc selectivity [, , ].
Q3: How does the acidity of the catalyst impact MMAc synthesis?
A3: Studies using ammonia poisoning techniques on high-silica H–Y zeolites revealed that:
- The turnover frequency of Brønsted acid sites for MMAc synthesis decreases with increasing acid strength [].
Q4: What are the advantages of using sulfonic acid resin catalysts for MMAc synthesis?
A4: Sulfonic acid resins offer several advantages:
- High activity: They exhibit higher activity compared to zeolites like H-Y [, , ].
- Solvent-free operation: Efficient conversion can be achieved without the need for additional solvents [, ].
- Recyclability: These catalysts demonstrate excellent stability and can be reused multiple times without significant loss of activity [, ].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C4H8O3, and its molecular weight is 104.10 g/mol.
Q6: What spectroscopic data is available for this compound?
A6: High-resolution pure rotational spectra of this compound have been recorded and analyzed using pulsed jet-expansion Fourier transform microwave spectroscopy. These studies, supported by quantum calculations, allowed for the identification of the global minimum energy structure of the molecule [].
Q7: How does the structure of this compound influence its reactivity?
A7: The presence of both an ester and an ether functional group in MMAc influences its reactivity in various chemical reactions. The ester group can undergo reactions such as hydrolysis and transesterification. The ether oxygen can act as a Lewis base, coordinating with Lewis acidic metal centers as observed in the reaction with molybdenum pentachloride [].
Q8: How does the phase behavior of this compound influence its use in CO2 capture?
A8: The phase behavior of CO2 + this compound mixtures has been studied at various temperatures and pressures []. This information is crucial for understanding the potential of MMAc as a solvent in CO2 capture processes, relevant to mitigating environmental impact.
Q9: What is the stability of this compound under various conditions?
A9: While specific stability data requires further investigation, research suggests:
Q10: What materials are compatible with this compound?
A10: * Compatible materials: Stainless steel is commonly used in reactor systems for MMAc synthesis, suggesting its compatibility.* Incompatible materials: Strong oxidizing agents should be avoided due to the presence of the ether functionality in MMAc.
Q11: What are the primary applications of this compound?
A11: * Ethylene Glycol Precursor: MMAc is primarily recognized as a key intermediate in the production of ethylene glycol (EG), a vital chemical used in various applications including polyester fibers, antifreeze formulations, and as a solvent [].* Fuel Additive: MMAc can potentially serve as a gasoline and diesel fuel additive, offering improved fuel properties [].* Chemical Intermediate: MMAc can act as a versatile building block in the synthesis of other valuable chemicals, including pharmaceuticals and agrochemicals.
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